

ADX88178 chemical structure and properties

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An In-depth Technical Guide to ADX88178

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **ADX88178**, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

ADX88178, with the IUPAC name 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine, is a small molecule drug.[1][2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	5-methyl-N-(4-methylpyrimidin- 2-yl)-4-(1H-pyrazol-4-yl)-1,3- thiazol-2-amine	[1]
Molecular Formula	C12H12N6S	[1][2]
Molar Mass	272.33 g⋅mol ⁻¹	[1]
CAS Number	1235318-89-4	[1][2]
SMILES	CC1=NC(=NC=C1)NC2=NC(= C(S2)C)C3=CNN=C3	[1]
InChI	InChI=1S/C12H12N6S/c1-7-3- 4-13-11(16-7)18-12-17- 10(8(2)19-12)9-5-14-15-6- 9/h3-6H,1-2H3,(H,14,15) (H,13,16,17,18)	[1]
Solubility	In DMSO: ≥ 50 mg/mL (183.60 mM)	[2]
Purity	>98% (HPLC)	[2]

Pharmacological Properties

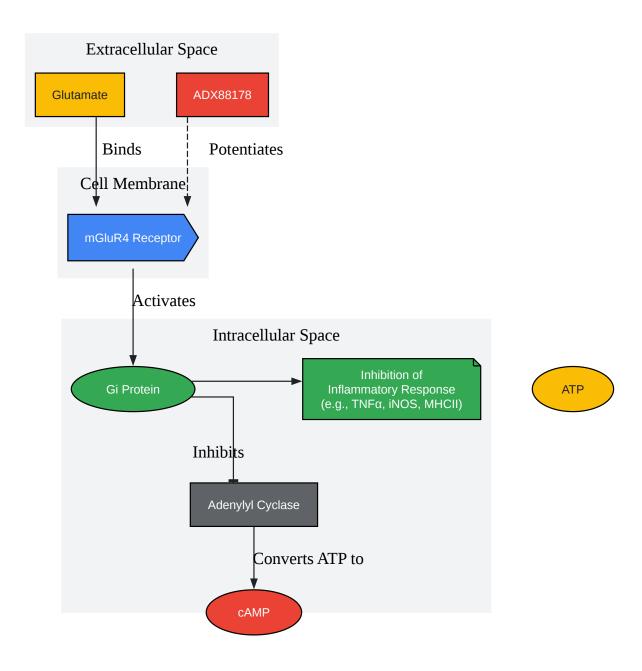
ADX88178 is a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4).[3][4] It enhances the receptor's response to the endogenous ligand, glutamate.[4][5]

Parameter	Species	Value	Reference
EC50	Human	4 nM	[2][3]
EC50	Rat	9 nM	[5]
Selectivity	No significant effects on other mGluRs (EC50 > 30 μM)	[2][3]	



Mechanism of Action and Signaling Pathways

ADX88178 acts as a PAM at the mGluR4, an inhibitory G-protein coupled receptor.[5] In the central nervous system, mGluR4 is often located on presynaptic terminals, where its activation reduces the release of neurotransmitters.[6] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). In microglia, **ADX88178** has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][7]





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Caption: Simplified signaling pathway of ADX88178 at the mGluR4 receptor.

Preclinical Efficacy

ADX88178 has demonstrated efficacy in various preclinical models of neurological and psychiatric disorders.

In Vivo Efficacy in Rodent Models



Model	Species	Doses (p.o.)	Effect	Reference
Elevated Plus Maze	Mouse	3, 10, 30 mg/kg	Dose-dependent increase in open-arm entries and time spent in open arms (anxiolytic-like)	[2][3][5]
Marble Burying Test	Mouse	3, 10, 30, 100 mg/kg	Dose-dependent reduction in the number of buried marbles (anxiolytic-like)	[5]
Forced Swim Test	Mouse	3, 10, 30, 100 mg/kg	Dose-dependent reduction in immobility time (antidepressant-like)	[5]
MK-801-induced Hyperactivity	Mouse	Not specified	Reduction in locomotor hyperactivity (antipsychotic-like)	[5][8]
DOI-mediated Head Twitches	Mouse	Not specified	Reduction in head twitches (antipsychotic- like)	[5][8]
Haloperidol- induced Catalepsy	Rat	3, 10 mg/kg	Reversal of catalepsy (potential for Parkinson's disease treatment)	[4]



In Vitro Anti-Inflammatory Efficacy

Cell Type	Treatment	Effect	Reference
Primary Microglia	1, 10, 100 nM ADX88178 + LPS stimulation	Attenuation of LPS-induced TNFα, MHCII, and iNOS expression	[6][7]

Experimental Protocols

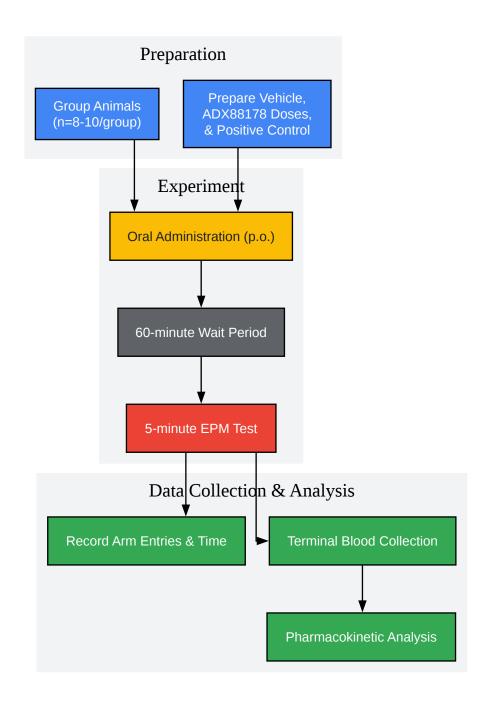
Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Elevated Plus Maze (EPM) Test in Mice

This test is used to assess anxiety-like behavior.

- Animals: Male mice (n=8-10 per group) are used.[3]
- Drug Administration: **ADX88178** (1, 3, 10, and 30 mg/kg) or vehicle (1% carboxymethyl cellulose) is administered orally (p.o.) via gavage.[3] A positive control, such as Diazepam (1.5 mg/kg), is also used.[3]
- Acclimatization: After 60 minutes, animals are individually placed in the center of the maze, facing one of the closed arms.[3]
- Test Duration: The animals are allowed to explore the maze for 5 minutes.[3]
- Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
- Pharmacokinetic Analysis: At the end of the experiment, a terminal blood sample is collected from all ADX88178-treated animals for plasma analysis.[3]





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Caption: Experimental workflow for the Elevated Plus Maze test.

Anti-Inflammatory Assay in Primary Microglia

This assay assesses the anti-inflammatory properties of ADX88178.

• Cell Culture: Primary microglia are cultured from wild-type and mGluR4 knockout mice.[7]



- Pre-treatment: Microglia are pre-treated with **ADX88178** (1, 10, or 100 nM) for 30 minutes.[2]
- Inflammatory Challenge: Lipopolysaccharide (LPS) at 100 ng/mL is added to the cultures to induce an inflammatory response.[3]
- Incubation: The cells are incubated at 37°C for 24 hours.[3]
- Sample Collection: After incubation, the culture media is collected for analysis of secreted factors (e.g., TNFα), and the cells are processed for immunocytochemistry to detect inflammatory markers (e.g., iNOS, MHC II).[3][7]
- Analysis: TNFα levels are measured by ELISA, and cellular markers are quantified by immunocytochemistry.[3][7]

Conclusion

ADX88178 is a potent, selective, and orally bioavailable mGluR4 positive allosteric modulator. It has demonstrated significant therapeutic potential in preclinical models of various central nervous system disorders, including anxiety, depression, psychosis, and Parkinson's disease.

[1][5] Its mechanism of action, involving the modulation of glutamate signaling and anti-inflammatory effects, makes it a valuable tool for research and a promising candidate for further drug development.

[6][7] The detailed experimental protocols and established efficacy data provide a solid foundation for future investigations into its therapeutic applications.

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